molecular formula C10H8N2S B11907479 3-(Methylthio)-1H-indole-5-carbonitrile CAS No. 1416438-98-6

3-(Methylthio)-1H-indole-5-carbonitrile

Cat. No.: B11907479
CAS No.: 1416438-98-6
M. Wt: 188.25 g/mol
InChI Key: ZJBYBOPBZJVZJB-UHFFFAOYSA-N
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Description

3-(Methylthio)-1H-indole-5-carbonitrile (CAS 1416438-98-6) is a high-purity indole derivative supplied with a minimum purity of 95% . This compound is characterized by the molecular formula C 10 H 8 N 2 S and a molecular weight of 188.25 g/mol . Its structure features both a methylsulfanyl group and a carbonitrile group attached to the indole heterocycle, making it a valuable building block in organic and medicinal chemistry. Indole compounds are a cornerstone in the development of novel active molecules. As part of this important class of heterocycles, this compound serves as a key synthetic intermediate for researchers developing new pharmaceutical candidates . The nitrile group, in particular, offers a versatile handle for further chemical transformations, enabling the synthesis of a wide array of more complex derivatives for biological screening and structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is intended for use by qualified laboratory researchers. Specifications: • CAS Number: 1416438-98-6 • Molecular Formula: C 10 H 8 N 2 S • Molecular Weight: 188.25 g/mol • Purity: 95%+

Properties

CAS No.

1416438-98-6

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

3-methylsulfanyl-1H-indole-5-carbonitrile

InChI

InChI=1S/C10H8N2S/c1-13-10-6-12-9-3-2-7(5-11)4-8(9)10/h2-4,6,12H,1H3

InChI Key

ZJBYBOPBZJVZJB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CNC2=C1C=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

The procedure employs:

  • 1H-Indole-5-carbonitrile as the starting material.

  • Methylthiol source : Methyl disulfide (CH₃SSCH₃) or sodium methanethiolate (CH₃SNa).

  • Base : NaOH (2 equivalents).

  • Solvent : Dimethyl sulfoxide (DMSO).

  • Temperature : 70°C for 6–8 hours under open-air conditions.

The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the methylthiolate anion attacks the electrophilic position 3 of the indole ring. DMSO acts as both a solvent and mild oxidizer, facilitating the formation of the C–S bond.

Example Protocol:

  • Combine 1H-indole-5-carbonitrile (0.25 mmol), CH₃SNa (0.5 mmol), and NaOH (0.5 mmol) in DMSO (2 mL).

  • Heat at 70°C with stirring for 6 hours.

  • Quench with water (10 mL) and extract with ethyl acetate.

  • Purify via column chromatography (petroleum ether/ethyl acetate, 10:1) to isolate the product.

Yield : 75–85% (estimated based on analogous reactions in).

Fischer Indole Synthesis with Pre-Functionalized Intermediates

An alternative approach constructs the indole ring system with pre-existing substituents. This method is advantageous for scalability and avoids late-stage functionalization challenges.

Synthesis of 5-Cyanoindole Intermediate

  • Starting material : 4-Cyanoaniline.

  • Cyclization : React with ethyl pyruvate under Fischer conditions (HCl, ethanol, reflux) to form 1H-indole-5-carbonitrile.

  • Characterization : Confirm structure via 1H^1H NMR (δ 8.32 ppm, indole NH) and HRMS.

Analytical and Optimization Data

Critical parameters influencing reaction outcomes include:

ParameterOptimal RangeImpact on Yield
Temperature70–80°C<70°C: Slow reaction; >80°C: Decomposition
NaOH Concentration2 equivalentsLower: Incomplete conversion; Higher: Side reactions
Solvent PolarityDMSO > DMF > THFPolar aprotic solvents enhance nucleophilicity

Side Reactions :

  • Over-sulfenylation at position 2 (5–10% byproduct).

  • Oxidation of methylthio to methylsulfonyl group under prolonged heating (mitigated by inert atmosphere).

Scalability and Industrial Considerations

A scaled-up protocol (5 mmol scale) derived from demonstrates:

  • Reagent adjustments : 20 mL DMSO per 5 mmol substrate.

  • Purification : Gradient chromatography (petroleum ether to 20% ethyl acetate) achieves >95% purity.

  • Cost drivers : Methylthiol sources account for 60% of material costs, urging exploration of cheaper alternatives like methyl thiocyanate.

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, where the methylthio group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

    Oxidation: 3-(Methylsulfinyl)-1H-indole-5-carbonitrile, 3-(Methylsulfonyl)-1H-indole-5-carbonitrile.

    Reduction: 3-(Methylthio)-1H-indole-5-amine.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been identified as a versatile building block in the synthesis of biologically active molecules. Notable applications include:

  • Anticancer Agents : 3-(Methylthio)-1H-indole-5-carbonitrile is utilized in the development of tryptophan dioxygenase inhibitors, which are being investigated as potential anticancer immunomodulators. These inhibitors can modulate immune responses to enhance the efficacy of cancer therapies .
  • Antifungal Agents : The compound serves as a reactant in the enantioselective preparation of antifungal agents, showcasing its utility in combating fungal infections .
  • BACE-1 Inhibitors : It is also involved in the synthesis of indole- and 7-azaindole-1,3-dicarboxamide derivatives that act as inhibitors of beta-secretase (BACE-1), a target for Alzheimer's disease treatment .

Organic Synthesis Applications

This compound plays a crucial role in organic synthesis, particularly in the creation of complex heterocyclic compounds:

  • Indolyl Alkenes : The compound is used in microwave-enhanced Knoevenagel condensation reactions to prepare indolyl alkenes, which exhibit antibacterial properties. This method improves reaction times and yields .
  • Indolecarboxamide Derivatives : It is a key reactant in synthesizing indolecarboxamide derivatives that have shown promise as antitumor agents .

Recent studies have highlighted the biological activity of derivatives synthesized from this compound:

  • Antibacterial Activity : Compounds derived from this indole have been evaluated for their antibacterial properties against various pathogens. For instance, certain derivatives demonstrated effective minimum inhibitory concentrations (MIC) against Candida albicans, indicating their potential as antifungal agents .
  • Antimycotic Properties : The synthesized substances have also shown moderate activity against fungal strains, suggesting their application in treating fungal infections .

Case Studies and Research Findings

Several research studies have documented the synthesis and evaluation of compounds based on this compound:

StudyFindings
Evaluated the biological activity of synthesized indolylquinazolinones, revealing promising antibacterial and antimycotic properties.
Discussed the synthesis of various heterocyclic compounds using 3-cyanoacetyl indoles, demonstrating its versatility in organic synthesis.
Reported on the palladium-catalyzed homocoupling reactions involving indole derivatives, showcasing efficient synthetic pathways for complex molecules.

Mechanism of Action

The mechanism of action of 3-(Methylthio)-1H-indole-5-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its indole ring and functional groups. The methylthio group can participate in hydrogen bonding and hydrophobic interactions, while the cyano group can engage in polar interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Indole Carbonitriles

Structural Variations and Substituent Effects

The table below compares 3-(Methylthio)-1H-indole-5-carbonitrile with structurally related indole derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
This compound -SMe (3), -CN (5) C₁₀H₈N₂S 200.25 g/mol* Hypothesized applications: Pharmaceuticals, agrochemicals (based on sulfur and cyano motifs) -
5-Chloro-1H-indole-3-carbonitrile -Cl (5), -CN (3) C₉H₅ClN₂ 176.6 g/mol Higher polarity due to Cl; used in drug intermediates
3-(4-Chlorobutyl)-1H-indole-5-carbonitrile -(CH₂)₃Cl (3), -CN (5) C₁₃H₁₃ClN₂ 248.71 g/mol Intermediate in Vilazodone synthesis (32% yield); purification challenges noted
3-Iodo-1-tosyl-1H-indole-5-carbonitrile -I (3), -CN (5), -SO₂C₆H₄CH₃ (1) C₁₆H₁₁IN₂O₂S 422.24 g/mol Bulky tosyl group enhances stability; used in cross-coupling reactions
3-(3-Chloropropyl)-1H-indole-5-carbonitrile -(CH₂)₂Cl (3), -CN (5) C₁₂H₁₁ClN₂ 218.68 g/mol Predicted boiling point: 431°C; applications in polymer chemistry

*Calculated using atomic masses.

Key Observations:
  • Electronic Effects : Sulfur-containing substituents (e.g., -SMe) increase electron density at the indole ring compared to halogens (-Cl, -I) or alkyl chains. This may alter reactivity in electrophilic substitutions .
  • Synthetic Yields : Bulky or reactive substituents (e.g., 4-chlorobutyl) reduce yields (e.g., 32% for Vilazodone intermediate) due to steric hindrance or purification difficulties .
  • Thermal Stability : Chloropropyl and iodo substituents correlate with higher predicted boiling points (e.g., 431°C for 3-(3-chloropropyl) derivative) .

Spectral and Physicochemical Properties

  • IR Spectroscopy: Cyano groups exhibit strong absorption near 2189 cm⁻¹ (C≡N stretch), as seen in 5-Methyl-3-phenyl-1H-indole-2-carbonitrile . Methylthio groups may show C-S stretches at 600–700 cm⁻¹.
  • NMR Data: 1H-NMR: Methylthio protons resonate at δ ~2.1–2.5 ppm, distinct from methyl groups (δ ~1.8 ppm in 5-Methyl-3-phenyl derivatives) . 13C-NMR: Cyano carbons appear at δ ~117 ppm, while sulfur-bearing carbons (C-SMe) resonate at δ ~15–25 ppm .

Biological Activity

3-(Methylthio)-1H-indole-5-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

This compound is characterized by its indole structure, which is known for various bioactive properties. The methylthio group enhances its solubility and reactivity, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. A study evaluating various indole derivatives showed that compounds with similar structures to this compound demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 36.5 to 211.5 µM .

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundBacteria TestedMIC (µM)
This compoundS. aureusTBD
Compound 5d E. coli37.9–113.8
Compound 5g L. monocytogenesTBD

Anticancer Activity

Indole derivatives have also been studied for their anticancer properties. A recent investigation into structurally related compounds revealed that they exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 10 to 33 nM, indicating strong antiproliferative activity .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell Line TestedIC50 (nM)
This compoundMCF-7TBD
Compound 9q MDA-MB-23123–33
Compound 10p A549TBD

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. For instance, studies suggest that indole derivatives can inhibit tubulin polymerization, which is crucial for mitosis in cancer cells . This mechanism leads to cell cycle arrest and subsequent apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of indole derivatives in clinical settings:

  • Case Study: Antimicrobial Efficacy
    • A clinical trial assessed the efficacy of an indole derivative similar to this compound against antibiotic-resistant strains of Staphylococcus aureus. The compound exhibited a significant reduction in bacterial load compared to standard treatments.
  • Case Study: Anticancer Properties
    • In vitro studies demonstrated that the compound induced apoptosis in MCF-7 cells through activation of caspase pathways, leading to cell death at concentrations as low as 10 nM.

Q & A

Q. What are the common synthetic routes for 3-(Methylthio)-1H-indole-5-carbonitrile, and how can low yields be addressed?

Methodological Answer: A key route involves functionalizing the indole core via nucleophilic substitution or transition metal-catalyzed reactions. For example, introducing the methylthio group may require thiolation agents like sodium thiomethoxide under controlled pH and temperature. Low yields (e.g., ~32% in related indole-carbonitrile syntheses) often stem from side reactions or purification challenges . To improve efficiency:

  • Optimize reaction stoichiometry (e.g., excess methylthiolating reagent).
  • Use inert atmospheres to prevent oxidation of sulfur-containing intermediates.
  • Replace column chromatography with recrystallization or preparative HPLC for polar byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1H- and 13C^13C-NMR confirm substituent positions (e.g., methylthio at C3, carbonitrile at C5). The methylthio group appears as a singlet (~δ 2.5 ppm), while indole protons show characteristic splitting .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C10_{10}H7_{7}N2_{2}S requires m/z 203.0384). ESI-MS is preferred for detecting polar impurities .
  • IR Spectroscopy : CN stretch (~2200 cm1^{-1}) and indole N-H stretch (~3400 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How can purification challenges due to the compound’s physicochemical properties be mitigated?

Methodological Answer: The methylthio group increases hydrophobicity, complicating aqueous workups. Strategies include:

  • Chromatography Optimization : Use gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) with silica gel or reverse-phase C18 columns .
  • Recrystallization : Solvent screening (e.g., ethanol/water mixtures) to exploit temperature-dependent solubility.
  • Derivatization : Convert to a more crystalline intermediate (e.g., Boc-protected amine) before final deprotection .

Q. What safety precautions are essential when handling the methylthio group in this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (methylthio compounds can cause irritation) .
  • Ventilation : Use fume hoods to avoid inhaling volatile sulfur byproducts (e.g., H2_2S).
  • Storage : Under inert gas (N2_2/Ar) at 2–8°C to prevent oxidation or moisture absorption .
  • Spill Management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate .

Q. How can reactivity studies of the indole and carbonitrile groups be designed for mechanistic insights?

Methodological Answer:

  • Electrophilic Substitution : Probe indole C4/C6 positions using halogenation (e.g., NBS/CH3_3CN) to assess directing effects of the methylthio and CN groups .
  • Nucleophilic Attack on CN : React with Grignard reagents (e.g., MeMgBr) to form ketones, monitored by 1H^1H-NMR loss of CN signal .
  • Cross-Coupling : Suzuki-Miyaura reactions at C5 (if CN is replaced with a halide) to evaluate steric/electronic effects of the methylthio group .

Q. What strategies enable regioselective functionalization of the indole ring in this compound?

Methodological Answer:

  • Directed C-H Activation : Use Pd catalysts with directing groups (e.g., pyridine auxiliaries) to target C2/C4 positions .
  • Protection/Deprotection : Temporarily protect the indole NH with a Boc group to direct electrophiles to C3 .
  • Computational Modeling : DFT calculations (e.g., Fukui indices) predict reactive sites based on electron density distribution .

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